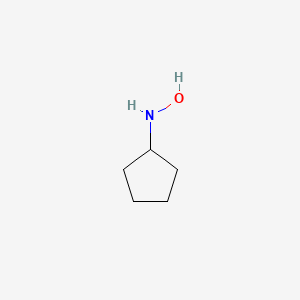

N-cyclopentylhydroxylamine

描述

N-Cyclopentylhydroxylamine (C₅H₉NHOH) is a secondary hydroxylamine derivative characterized by a cyclopentyl group attached to the nitrogen atom of the hydroxylamine (-NHOH) backbone. Its nomenclature follows IUPAC rules, where the substituent (cyclopentyl) is prefixed to "hydroxylamine" . This compound is primarily utilized in organic synthesis, particularly in constructing bioactive scaffolds. For example, it serves as a key intermediate in the preparation of mGluR2-positive allosteric modulators via reactions with acid chlorides to form hydroxamic acids, followed by Mitsunobu cyclization to yield isoxazolinone derivatives .

属性

分子式 |

C5H11NO |

|---|---|

分子量 |

101.15 g/mol |

IUPAC 名称 |

N-cyclopentylhydroxylamine |

InChI |

InChI=1S/C5H11NO/c7-6-5-3-1-2-4-5/h5-7H,1-4H2 |

InChI 键 |

XDYRBRLMIGIKQW-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)NO |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

N-Substituted Hydroxylamines

N-Ethylhydroxylamine (C₂H₅NHOH)

- Structure : A primary hydroxylamine with an ethyl substituent.

- Synthesis : Typically synthesized via alkylation of hydroxylamine or reduction of nitroethane.

- Applications : Used as a reducing agent or in the preparation of hydroxamic acids. Unlike N-cyclopentylhydroxylamine, its simpler structure limits steric effects, making it less suitable for complex medicinal chemistry applications.

N-Cyclooctylidenehydroxylamine (C₈H₁₃NOH) Structure: Features a cyclo-octene ring fused to the hydroxylamine group, forming an imine-like structure. Properties: Higher molecular weight (CAS 1074-51-7) and ring strain compared to the cyclopentyl analogue. Limited data on applications, though its cyclic structure may influence reactivity in cycloaddition reactions .

Cycloalkylamine Derivatives

N,N-Diethylcyclohexylamine (C₁₀H₂₁N)

- Structure : A tertiary amine with a cyclohexyl core and two ethyl groups on nitrogen.

- Properties : Molecular weight 155.29, boiling point >200°C (estimated). Used as a catalyst in polymerizations or acid scavenger in organic reactions. The absence of a hydroxylamine group reduces its utility in redox chemistry compared to this compound .

N-Methyl-1-phenylcyclohexylamine (C₁₃H₁₉N) Structure: Combines a cyclohexyl group with a phenyl substituent and methylamine. Applications: Primarily a research chemical (CAS 2201-16-3).

N-(2-Hydroxyethyl)cyclohexylamine (C₈H₁₇NO) Structure: Contains a hydroxylated ethyl chain attached to cyclohexylamine. Reactivity: The hydroxyl group enables hydrogen bonding, but the absence of the -NHOH moiety limits its use in metal chelation or radical reactions .

Data Table: Key Attributes of this compound and Analogues

Research Findings and Key Differences

- Steric and Electronic Effects : The cyclopentyl group in this compound provides moderate steric bulk, enhancing selectivity in receptor binding compared to smaller substituents (e.g., ethyl) . Cyclohexyl derivatives, while bulkier, may hinder reactivity in constrained environments.

- Synthetic Utility: this compound’s compatibility with Mitsunobu conditions enables cyclization to bioactive heterocycles, a pathway less feasible with tertiary amines like N,N-diethylcyclohexylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。